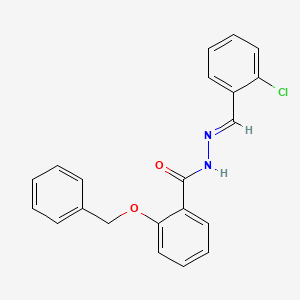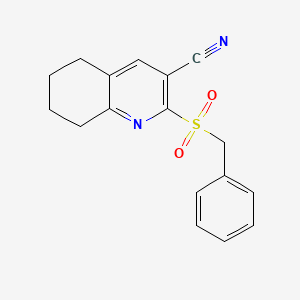
2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For example, Faidallah et al. (2012) described the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various functionalities, indicating the versatility of synthetic approaches for quinoline derivatives (Faidallah, Khan, & Asiri, 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives like "2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" is characterized by the presence of a quinoline core with additional functional groups that can significantly impact their chemical behavior and interactions. Spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy are commonly used for structural elucidation. Fatma et al. (2015) conducted a comprehensive study on the molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties of a novel quinoline derivative, showcasing the detailed analysis that goes into understanding these compounds (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which alter their chemical properties. The presence of functional groups such as the benzylsulfonyl and nitrile groups in "2-(benzylsulfonyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" can influence its reactivity. The study by Aoki et al. (2008) on the design and synthesis of a caged Zn2+ probe based on quinoline derivatives demonstrates the potential chemical transformations and applications of these compounds (Aoki et al., 2008).
Applications De Recherche Scientifique
Anticancer and Antiviral Agents
A series of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, including derivatives with N-sulfonyl functionalities, were synthesized. These compounds exhibited considerable cytotoxic activity against human tumor cell lines and significant antiviral activity against hepatitis C virus, highlighting their potential as therapeutic agents (Faidallah, Khan, & Asiri, 2012).
Fluorescent Probes for DNA Detection
Novel aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei and showing fluorescence, were synthesized for potential use as DNA-specific fluorescent probes. These compounds, characterized by their spectroscopic properties, could significantly enhance fluorescence emission intensity in the presence of ct-DNA, underscoring their applications in biochemical and medical research (Perin et al., 2011).
Synthesis Methods Development
Efficient synthetic methods have been developed for the construction of quinoline and its derivatives, essential for medicinal chemistry. For instance, the use of polymer-bound sulfonic acid for the Friedlander synthesis of quinolines promotes environmentally friendly approaches in organic chemistry, highlighting the significance of developing new methods for synthesizing these compounds (Maleki, Seresht, & Ebrahimi, 2015).
Corrosion Inhibition
Quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic media. These studies provide insights into the adsorption behavior and efficiency of quinoline-based compounds in protecting metallic materials, underscoring their importance in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Propriétés
IUPAC Name |
2-benzylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c18-11-15-10-14-8-4-5-9-16(14)19-17(15)22(20,21)12-13-6-2-1-3-7-13/h1-3,6-7,10H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFQHJNXBZTLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

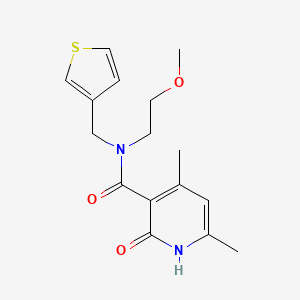
![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
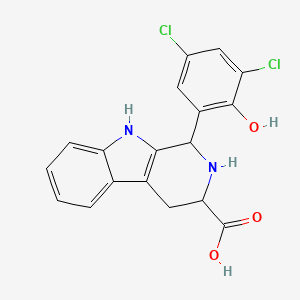
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)
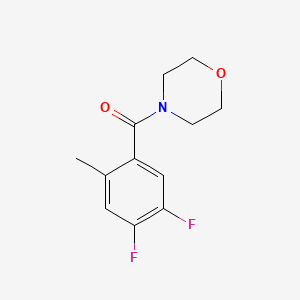
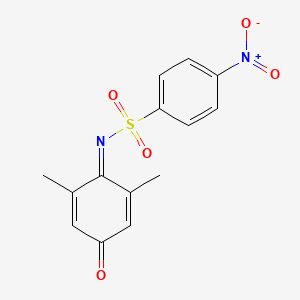

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)
![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)
